molecular formula C23H16N2O4 B10891961 2-[[(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid

2-[[(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B10891961
M. Wt: 384.4 g/mol
InChI Key: BXCCQTKWOUKAOD-GHRIWEEISA-N
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Description

2-[[(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid is a synthetic small molecule characterized by a benzoic acid core substituted with an acrylamido group bearing a cyano substituent and a 3-phenoxyphenyl moiety. The (E)-configuration of the α,β-unsaturated carbonyl group is critical for its structural rigidity and electronic properties, influencing its intermolecular interactions and biological activity .

Properties

Molecular Formula

C23H16N2O4

Molecular Weight

384.4 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C23H16N2O4/c24-15-17(22(26)25-21-12-5-4-11-20(21)23(27)28)13-16-7-6-10-19(14-16)29-18-8-2-1-3-9-18/h1-14H,(H,25,26)(H,27,28)/b17-13+

InChI Key

BXCCQTKWOUKAOD-GHRIWEEISA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(E)-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-phenoxybenzoyl chloride with acetone cyanohydrin in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like diethyl ether at room temperature with vigorous stirring . The resulting intermediate is then further reacted with benzoic acid derivatives under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(E)-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The cyano group and phenoxyphenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • Benzoic acid backbone : Provides a carboxylic acid functional group, enabling hydrogen bonding and salt formation.
  • Cyano group: Acts as a strong electron-withdrawing group, polarizing the acrylamido moiety.

Comparison with Similar Compounds

The compound belongs to a class of N-acylated anthranilic acid derivatives. Below is a comparative analysis with key analogs:

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-Phenoxyphenyl, cyano C₂₄H₁₈N₂O₄* 398.42* High lipophilicity due to phenoxy group; moderate solubility in polar solvents
Tranilast (MK-341) 3,4-Dimethoxyphenyl C₁₈H₁₇NO₅ 327.33 Clinically used anti-allergic agent; hydrogen-bonding capacity from methoxy groups
ACA (4-Acaa) 4-Pentylphenyl C₂₁H₂₁NO₃ 335.40 TRPM2/TRPM8 channel modulator; increased hydrophobicity from alkyl chain
Chloro-Dimethoxy Analog 3-Chloro-4,5-dimethoxyphenyl C₁₉H₁₅ClN₂O₅ 398.79 Enhanced electrophilicity from chloro group; potential kinase inhibition
Nitro-Furyl Derivative 2-Methoxy-4-nitrophenyl, furyl C₂₂H₁₅N₃O₇ 433.37 Strong electron-withdrawing nitro group; possible antibacterial activity

Target Compound vs. Tranilast

  • Tranilast : Binds to peroxisome proliferator-activated receptors (PPARs) and inhibits TGF-β1, reducing fibrosis and inflammation. Its 3,4-dimethoxyphenyl group facilitates π-π stacking with aromatic residues in protein binding pockets .
  • Target Compound: The 3-phenoxyphenyl group may enhance membrane permeability but reduce aqueous solubility compared to Tranilast. The cyano group could stabilize interactions with cysteine residues via covalent bonding .

Target Compound vs. ACA

  • ACA : The 4-pentylphenyl chain in ACA promotes insertion into lipid bilayers, making it effective against phospholipase A2 (PLA2) .

Electron-Withdrawing Group Impact

  • Nitro-Furyl Derivative : The nitro group increases reactivity, correlating with higher cytotoxicity in cancer cell lines .
  • Chloro-Dimethoxy Analog : Chlorine’s inductive effect enhances electrophilicity, possibly improving inhibition of enzymes like tyrosine kinases .

Crystallographic and Hydrogen-Bonding Patterns

Evidence from related compounds (e.g., 2-ethoxyethyl derivatives) reveals that the α,β-unsaturated carbonyl group participates in C=O···H–N hydrogen bonds, forming dimeric structures in crystal lattices . The benzoic acid moiety often acts as both a donor (O–H) and acceptor (C=O), creating extended networks critical for stability .

Biological Activity

2-[[(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid (referred to as compound 1) is a synthetic organic compound with potential biological activities. Its unique structure, which includes a cyano group and a phenoxyphenyl moiety, suggests various interactions with biological targets. This article explores the biological activity of compound 1, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C16H13N2O3C_{16}H_{13}N_{2}O_{3}. It features a cyano group (CN-C\equiv N), an amide linkage, and a phenoxy group, which contribute to its reactivity and biological profile.

Structural Representation

PropertyValue
Molecular FormulaC16H13N2O3C_{16}H_{13}N_{2}O_{3}
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)N
IUPAC Name2-[[(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid

The mechanism by which compound 1 exerts its biological effects is primarily through interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to 1 exhibit antimicrobial properties. For instance, derivatives with similar structural features have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Potential

In silico studies suggest that compound 1 may possess anticancer properties. Molecular docking simulations indicate that it can bind effectively to key proteins involved in cancer cell proliferation and survival pathways. Further experimental validation is necessary to confirm these findings.

Study on Toxicological Effects

A recent study investigated the toxicological profile of related compounds, including those containing the phenoxy group. The findings revealed potential toxic effects such as reproductive dysfunction and neurotoxicity linked to their pharmacokinetic properties . These results underscore the importance of evaluating the safety profile of compound 1 in future research.

In Silico Analysis

An in silico investigation using various predictive models (PASS online, ADMETlab) assessed the biological activities and toxic effects of similar compounds. The study identified significant interactions with metabolic enzymes like CYP450s, suggesting that compound 1 may influence drug metabolism and efficacy .

Comparative Analysis

To better understand the biological activity of compound 1, it is essential to compare it with structurally related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityToxicity Profile
3-Phenoxybenzoic AcidModeratePotentialHigh
Methyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoateSignificantUnder InvestigationModerate
Ethyl (2Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoateLowLowLow

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